2-Chloro-5-methylbenzaldehyde

Übersicht

Beschreibung

2-Chloro-5-methylbenzaldehyde is a chlorinated aromatic aldehyde with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related compounds such as chlorinated benzaldehydes and methylbenzaldehydes are discussed, which can provide insights into the properties and reactivity of 2-Chloro-5-methylbenzaldehyde .

Synthesis Analysis

The synthesis of chlorinated benzaldehydes can be complex, involving multiple steps and careful control of reaction conditions. For instance, the synthesis of a related compound, 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, involves oxidation and hydrolysis steps with a total yield of 71.6% . This suggests that the synthesis of 2-Chloro-5-methylbenzaldehyde might also involve multi-step reactions, possibly including halogenation and formylation processes.

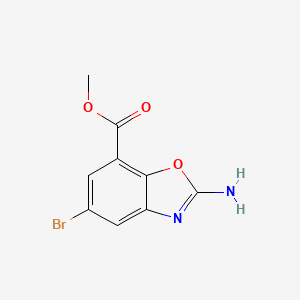

Molecular Structure Analysis

The molecular structure of chlorinated benzaldehydes can be influenced by the position and number of chlorine atoms. For example, the retention behavior of various chlorinated 4-hydroxybenzaldehydes on a non-polar SE-30 capillary column was found to be significantly affected by the position of chlorine substitution . This implies that the molecular structure of 2-Chloro-5-methylbenzaldehyde, with chlorine at the ortho position relative to the formyl group, could exhibit unique retention and reactivity characteristics.

Chemical Reactions Analysis

Chlorinated benzaldehydes can participate in various chemical reactions. The presence of the aldehyde group allows for reactions such as aldol condensation, as seen in the formation of methylbenzaldehydes from ethanol . The chlorine atom can also influence the reactivity, potentially activating the ring towards further substitution reactions. The chemical reactivity of 2-Chloro-5-methylbenzaldehyde would likely be characterized by similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzaldehydes are determined by their molecular structure. The presence of electron-withdrawing groups such as chlorine can affect properties like boiling point, solubility, and density. For instance, the retention indices of chlorinated 4-hydroxybenzaldehydes suggest that the physical properties can vary significantly with different substitution patterns . Additionally, the presence of a methyl group, as in 2-Chloro-5-methylbenzaldehyde, can further influence these properties by adding steric bulk and electron-donating character.

Wissenschaftliche Forschungsanwendungen

Electrochemistry of Polymeric Schiff Bases

A study by Hasdemir et al. (2011) investigated the electrochemical behavior of polymers functionalized with Schiff bases, including derivatives of 2-hydroxy-5-methylbenzaldehyde. They found that the electroactive behavior of these compounds could be analyzed using various electrochemical techniques, providing insights into their potential applications in electrochemistry.

Synthesis of Methylbenzaldehydes

Moteki, Rowley, and Flaherty (2016) conducted research on the synthesis of 2- and 4-Methylbenzaldehyde, precursors for phthalic anhydride and terephthalic acid, through sequential aldol condensations involving acetaldehyde and enals. This work, detailed in their paper (Moteki et al., 2016), showcases the potential of using such compounds in the selective conversion of bioethanol to valuable chemicals.

Pheromone Synthesis

Noguchi et al. (1997) focused on synthesizing 2-Hydroxy-6-methylbenzaldehyde, a component of astigmatid mites' alarm and sex pheromones. Their work, described in (Noguchi et al., 1997), underlines the importance of such compounds in developing practical applications for these pheromones.

Schiff-base Macrocyclic Complexes

Chen et al. (2014) explored the creation of Schiff-base macrocyclic complexes involving pendant-armed dialdehydes, including 5-methyl-3-(chloromethyl)-2-hydroxybenzaldehyde. Their study (Chen et al., 2014) provided structural and spectral characterization of these complexes, highlighting their significance in the field of macrocyclic chemistry.

DNA Interaction and Antitumor Activity

Hussein et al. (2014) and (2015) synthesized dioxomolybdenum(VI) complexes using thiosemicarbazone ligands derived from 2-hydroxy-5-methylbenzaldehyde, among others. These studies (Hussein et al., 2014) and (Hussein et al., 2015) revealed how these complexes interact with DNA and their potential antitumor activities, contributing to the exploration of new chemotherapy options.

Safety and Hazards

The safety information for 2-Chloro-5-methylbenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and seeking immediate medical assistance if swallowed .

Wirkmechanismus

Target of Action

2-Chloro-5-methylbenzaldehyde is a type of benzaldehyde derivative. As an aldehyde, it primarily targets nucleophilic entities in biochemical reactions . These targets can include various enzymes, proteins, or other biomolecules that have nucleophilic sites, such as nitrogen or oxygen atoms .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition. In this process, the nucleophile (e.g., nitrogen or oxygen atoms in the target molecule) attacks the electrophilic carbon atom in the carbonyl group of the aldehyde . This results in the formation of an intermediate, which can then undergo further reactions .

For instance, aldehydes like 2-Chloro-5-methylbenzaldehyde can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen atom can also act as a nucleophile, but this typically results in a reversible formation of a hemiketal .

Biochemical Pathways

The exact biochemical pathways affected by 2-Chloro-5-methylbenzaldehyde can vary depending on the specific targets and the biological context. Given its reactivity, it could potentially influence pathways involving protein modification, signal transduction, or metabolic processes .

Eigenschaften

IUPAC Name |

2-chloro-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-2-3-8(9)7(4-6)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJCLRALWLMDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14966-09-7 | |

| Record name | 2-chloro-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

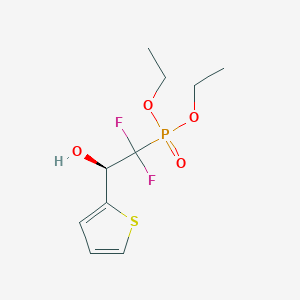

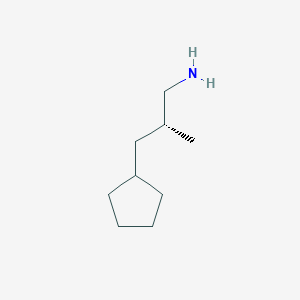

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B3000491.png)

![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B3000492.png)

![N-(4-methylbenzyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3000493.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B3000508.png)

![5-bromo-N-[3-(trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3000513.png)